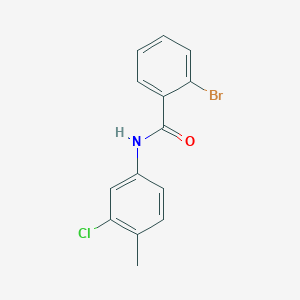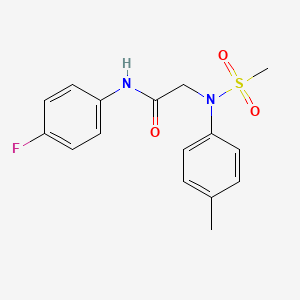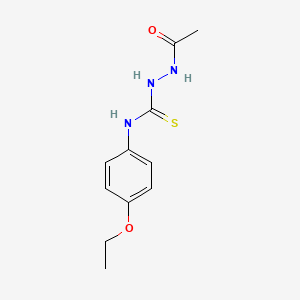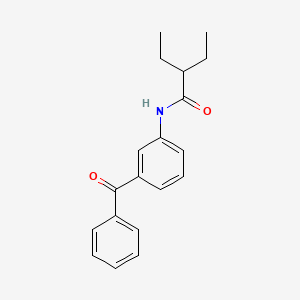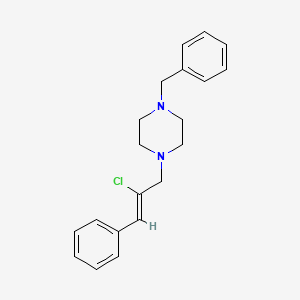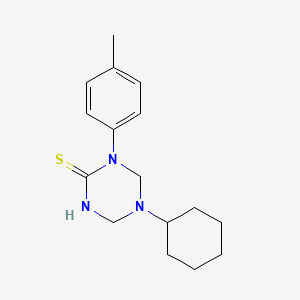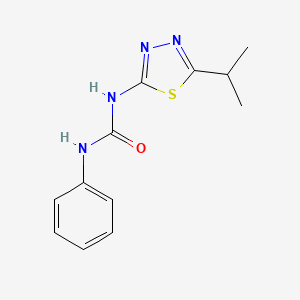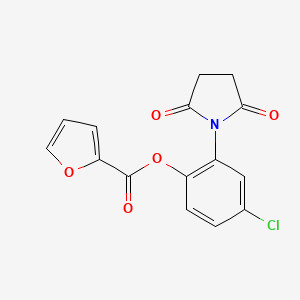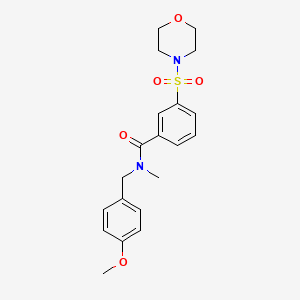
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions.
Mechanism of Action
BMS-345541 inhibits the activation of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which is involved in the phosphorylation and degradation of IκBα, a cytoplasmic inhibitor of NF-κB. Inhibition of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex by BMS-345541 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. For example, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and endothelial cells. BMS-345541 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
BMS-345541 has several advantages as a research tool, including its selectivity for the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, its availability from various chemical suppliers, and its ability to inhibit the NF-κB pathway in various cell types. However, BMS-345541 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on BMS-345541. One direction is to investigate the potential therapeutic applications of BMS-345541 in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which could be used as research tools and potential therapeutics. Additionally, future research could focus on the development of new methods for the delivery of BMS-345541 to specific cell types or tissues, which could enhance its therapeutic potential.
Synthesis Methods
The synthesis of BMS-345541 involves several steps, including the reaction of 4-morpholine sulfonamide with 4-methoxybenzyl chloride to form 4-methoxybenzyl-4-morpholine sulfonamide. This intermediate is then reacted with N-methyl-3-aminobenzamide to form BMS-345541. The synthesis of BMS-345541 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions. For example, BMS-345541 has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and cancer cells. This inhibition has been shown to result in the suppression of inflammation, cell survival, and proliferation. BMS-345541 has also been used to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-8-18(26-2)9-7-16)20(23)17-4-3-5-19(14-17)28(24,25)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJMVDEUBWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
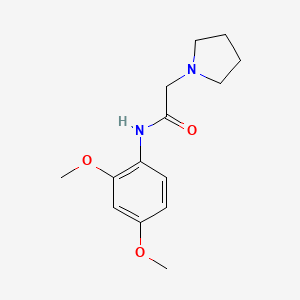
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)

